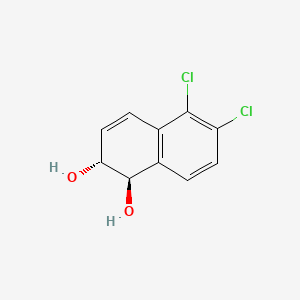
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- is a chemical compound with the molecular formula C10H8Cl2O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- typically involves the chlorination of 1,2-naphthalenediol followed by hydrogenation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydrogenation process is carried out using catalysts like palladium on carbon under hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dechlorinated naphthalenediols .
Aplicaciones Científicas De Investigación
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorine atoms may enhance the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Naphthalenediol: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
1,2-Naphthoquinone: An oxidized form with different chemical properties and applications.
5,6-Dichloro-1,2-naphthoquinone: Similar structure but with quinone functionality instead of diol.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
62857-74-3 |
|---|---|
Fórmula molecular |
C10H8Cl2O2 |
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
(1R,2R)-5,6-dichloro-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-3-1-6-5(9(7)12)2-4-8(13)10(6)14/h1-4,8,10,13-14H/t8-,10-/m1/s1 |
Clave InChI |
STTHXSTUSFOZIG-PSASIEDQSA-N |
SMILES isomérico |
C1=CC2=C(C=CC(=C2Cl)Cl)[C@H]([C@@H]1O)O |
SMILES canónico |
C1=CC2=C(C=CC(=C2Cl)Cl)C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


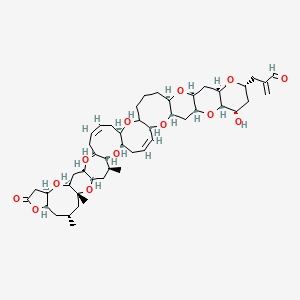
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
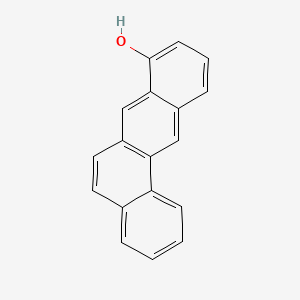
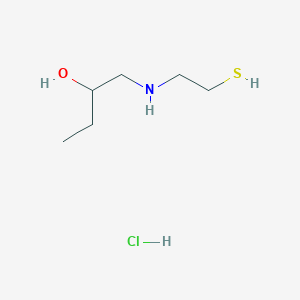

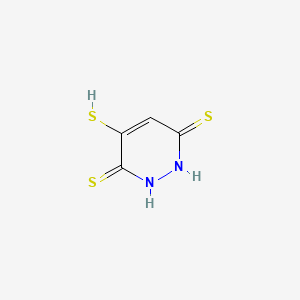
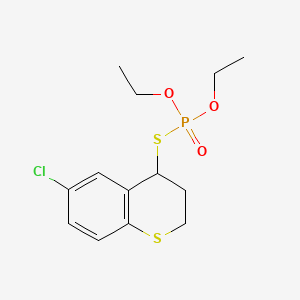
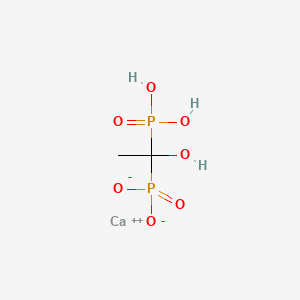

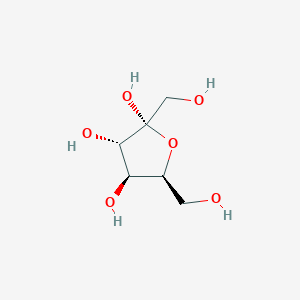
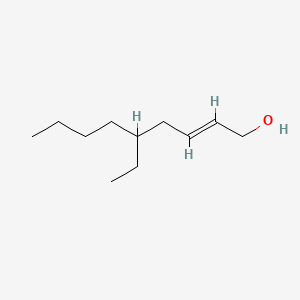

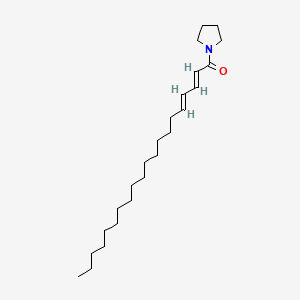
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
